molecular formula C11H14N2O3 B2676943 Ethyl 4-oxo-4-(pyridin-4-ylamino)butanoate CAS No. 705925-39-9

Ethyl 4-oxo-4-(pyridin-4-ylamino)butanoate

Cat. No.: B2676943
CAS No.: 705925-39-9
M. Wt: 222.244
InChI Key: UAQCIBHCUZCYEY-UHFFFAOYSA-N
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Description

Ethyl 4-oxo-4-(pyridin-4-ylamino)butanoate: is an organic compound with a molecular formula of C11H13NO3 It is known for its unique structure, which includes a pyridine ring and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-oxo-4-(pyridin-4-ylamino)butanoate typically involves the reaction of ethyl acetoacetate with 4-aminopyridine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques, such as recrystallization or chromatography, is common to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-oxo-4-(pyridin-4-ylamino)butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester or amide derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base or acid catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Ethyl 4-oxo-4-(pyridin-4-ylamino)butanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-oxo-4-(pyridin-4-ylamino)butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Ethyl 4-oxo-4-(pyridin-4-ylamino)butanoate can be compared with other similar compounds, such as:

    Ethyl 4-oxo-4-(pyridin-3-ylamino)butanoate: This compound has a similar structure but with the pyridine ring attached at a different position.

    Mthis compound: This compound has a methyl ester group instead of an ethyl ester group.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Properties

IUPAC Name

ethyl 4-oxo-4-(pyridin-4-ylamino)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-2-16-11(15)4-3-10(14)13-9-5-7-12-8-6-9/h5-8H,2-4H2,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAQCIBHCUZCYEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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